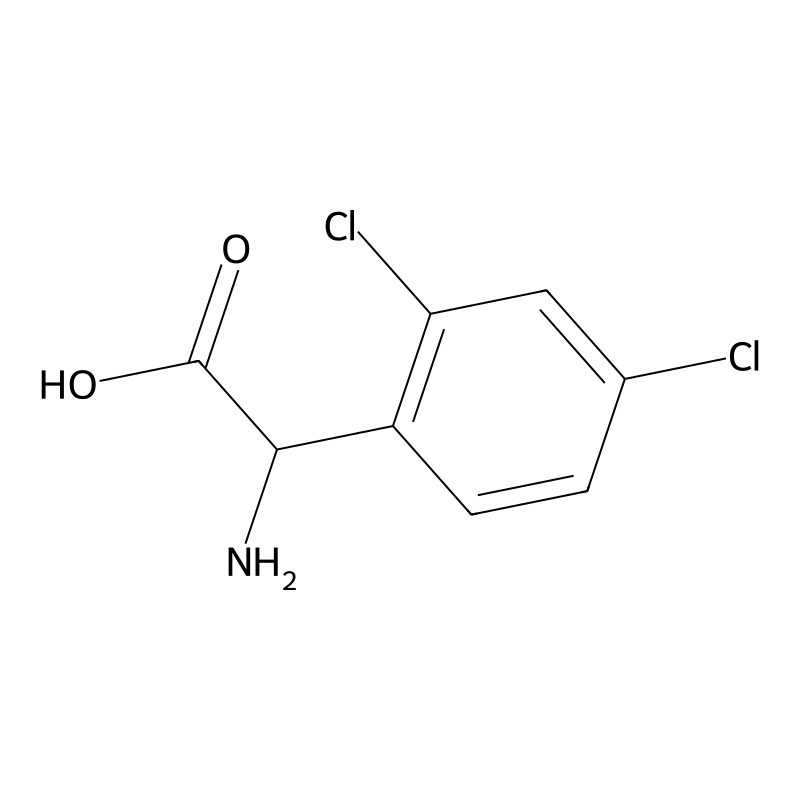2-amino-2-(2,4-dichlorophenyl)acetic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Structural Modification of Natural Products
Scientific Field: Medicinal and Pharmaceutical Chemistry.
Summary of Application: Amino acids, including 2-amino-2-(2,4-dichlorophenyl)acetic Acid, are used in the structural modification of natural products to improve their performance and minimize their adverse effects.
Results or Outcomes: Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids.
Porphyrin-based Covalent Organic Frameworks
Scientific Field: Biomaterials Science.
Summary of Application: Porphyrin-based covalent organic frameworks (COFs) have garnered significant attention.
Methods of Application: This review comprehensively explores the synthesis and modulation strategies employed in the development of porphyrin-based COFs.
Results or Outcomes: A chronological depiction of the evolution from design to application is presented, accompanied by an analysis of the existing challenges.
Herbicide Analysis
Scientific Field: Analytical Chemistry.
Summary of Application: 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood.
Methods of Application: The method involves gas chromatography (GC) with electron-capture detection.
Results or Outcomes: This method allows for the accurate determination of phenoxyalkanoic acid herbicides in blood samples.
Biological Potential of Indole Derivatives
Methods of Application: Researchers synthesize a variety of indole derivatives to screen for different pharmacological activities.
Results or Outcomes: Many indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities.
Herbicide Analysis in Soils
Scientific Field: Environmental Science.
Summary of Application: 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of 2-methyl-4-chlorophenoxyacetic acid (a herbicide) in soils.
Methods of Application: The method involves gas chromatography (GC) technique.
Results or Outcomes: This method allows for the accurate determination of 2-methyl-4-chlorophenoxyacetic acid in soil samples.
Drug Formulation
Scientific Field: Pharmaceutical Sciences.
Methods of Application: The compound is used in the formulation of drugs and in toxicity studies.
Results or Outcomes: The use of this compound can aid in the approval process of new drugs.
Advanced Oxidation Processes for 2,4-D Degradation
Summary of Application: Advanced oxidation processes (AOPs) have been used for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a type of organochlorine pesticide.
Results or Outcomes: Based on this review, 2,4-D degradation is highly efficient in ozonation.
Analytical Method for 2,4-D and Its Transformation Products
2-amino-2-(2,4-dichlorophenyl)acetic acid is an organic compound characterized by the molecular formula C8H7Cl2NO2. It is a derivative of phenylacetic acid, featuring a phenyl ring that is substituted with two chlorine atoms at the 2 and 4 positions. An amino group is attached to the alpha carbon, which significantly influences its chemical properties and biological activities. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry, particularly due to its structural features that enhance lipophilicity and biological interactions .
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: This compound can be reduced to yield the corresponding amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
- Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups such as hydroxyl or alkyl groups .
These reactions highlight the compound's versatility in synthetic chemistry.
The biological activity of 2-amino-2-(2,4-dichlorophenyl)acetic acid has been a subject of research due to its structural similarity to amino acids and potential pharmacological properties. It may exhibit:
- Antimicrobial Activity: Some studies suggest that compounds with similar structures can possess antimicrobial properties.
- Anti-inflammatory Effects: Given its amino acid-like structure, it may interact with biological pathways related to inflammation.
- Potential as a Drug Candidate: The unique substitution pattern on the phenyl ring could influence its interaction with biological targets, making it a candidate for further pharmacological exploration .
The synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid can be achieved through several methods:
- Reaction of 2,4-Dichlorobenzaldehyde with Glycine: This method involves treating 2,4-dichlorobenzaldehyde with glycine in the presence of a base, followed by acidification to yield the desired product.
- Reduction of 2,4-Dichlorophenylacetonitrile: This approach employs hydrogen gas in the presence of a palladium catalyst to reduce 2,4-dichlorophenylacetonitrile, followed by hydrolysis to obtain the final compound.
These methods can be optimized based on factors such as cost and desired purity for industrial production .
The applications of 2-amino-2-(2,4-dichlorophenyl)acetic acid span several fields:
- Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
- Agricultural Chemistry: It may serve as a herbicide or plant growth regulator due to its structural similarities with other auxins.
- Research: This compound can be used as a reference standard in pharmaceutical testing and biochemical studies .
Interaction studies involving 2-amino-2-(2,4-dichlorophenyl)acetic acid are crucial for understanding its pharmacological potential. Research may focus on:
- Binding Affinity: Investigating how this compound interacts with various biological receptors or enzymes.
- Mechanism of Action: Understanding how it exerts its effects at the molecular level could lead to insights into its therapeutic uses.
- Toxicological Assessments: Evaluating any potential toxic effects associated with its use in agricultural or pharmaceutical applications .
Several compounds share structural similarities with 2-amino-2-(2,4-dichlorophenyl)acetic acid. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-2-(2,6-dichlorophenyl)acetic acid | Chlorine substitution at positions 2 and 6 | Different substitution pattern affects reactivity |
| 2-amino-2-(3,4-dichlorophenyl)acetic acid | Chlorine substitution at positions 3 and 4 | Variance in biological activity compared to others |
| 2-amino-2-(2,4-difluorophenyl)acetic acid | Fluorine atoms instead of chlorine | Potentially different pharmacokinetic properties |
The uniqueness of 2-amino-2-(2,4-dichlorophenyl)acetic acid lies in its specific chlorine substitution pattern on the phenyl ring. This configuration may enhance its lipophilicity and ability to interact with hydrophobic regions in biological molecules, potentially leading to distinct pharmacological properties compared to similar compounds .
This comprehensive overview illustrates the significance of 2-amino-2-(2,4-dichlorophenyl)acetic acid in various scientific domains and highlights avenues for future research and application.








